For kinase inhibitor and GPCR ligand programs, the 6-chloro substitution in this benzoxazole building block ensures metabolic stability and predictable LogP modulation, avoiding premature dehalogenation risks seen with bromo analogs. • Enables robust SN2 alkylation for late-stage diversification. • Hydrolytically stable under basic and environmental conditions, suitable for agrochemical and OLED applications. • Dual-reactivity profile supports rapid assembly of pharmacophores while maintaining membrane permeability.
6-Chloro-2-(chloromethyl)-1,3-benzoxazole (CAS: 202396-52-9) is a bifunctional heterocyclic building block widely utilized in medicinal chemistry, agrochemical synthesis, and advanced materials. Featuring a highly reactive electrophilic 2-chloromethyl group and a 6-chloro-substituted benzoxazole core, this compound serves as a critical precursor for SN2-driven alkylations and subsequent cross-coupling or lipophilicity-tuning modifications. Its dual-reactivity profile allows for the rapid assembly of complex pharmacophores, particularly in the synthesis of kinase inhibitors, GPCR ligands, and specialized fluorophores, where the 6-chloro substituent provides essential metabolic stability and electronic modulation [1].
Substituting 6-Chloro-2-(chloromethyl)-1,3-benzoxazole with its unsubstituted analog (2-(chloromethyl)-1,3-benzoxazole) or its 5-chloro isomer fundamentally alters the downstream molecule's physicochemical and electronic properties. The 6-chloro substitution specifically modulates the electron density of the benzoxazole ring, lowering the pKa of attached basic groups and increasing the overall lipophilicity (LogP) of the final active pharmaceutical ingredient (API), which is critical for membrane permeability [1]. Furthermore, substituting with a 6-bromo analog, while offering a more reactive handle for Suzuki/Buchwald couplings, introduces unwanted steric bulk and increases the risk of premature dehalogenation during harsh synthetic steps, making the 6-chloro variant the optimal choice for balancing stability and late-stage functionalization potential [2].
Absence of 6-Cl alters ring electronics and may shift nucleophilic displacement reactivity and final compound lipophilicity.
Higher molecular weight and heavier halogen may affect fragment-based library compliance and synthetic yields due to different bond dissociation energies.
During bulk API synthesis, the stability of the benzoxazole ring under basic conditions is paramount. The electron-withdrawing nature of the 6-chloro group stabilizes the heterocyclic core against hydrolytic ring-opening. Under standard SN2 conditions (e.g., K2CO3/DMF at 80°C for 12h), 6-Chloro-2-(chloromethyl)-1,3-benzoxazole maintains >95% ring integrity, whereas the unsubstituted 2-(chloromethyl)-1,3-benzoxazole exhibits ~12-15% hydrolytic degradation [1].
| Evidence Dimension | Ring integrity under basic SN2 conditions (12h, 80°C) |
| Target Compound Data | >95% intact core recovery |
| Comparator Or Baseline | Unsubstituted 2-(chloromethyl)-1,3-benzoxazole (~12-15% degradation) |
| Quantified Difference | >10% improvement in core stability |
| Conditions | K2CO3/DMF at 80°C |
Minimizes side-product formation and reduces the need for complex chromatographic purification during scale-up.
In drug discovery, tuning the lipophilicity of a lead compound is essential for optimizing ADME properties. Incorporation of the 6-chloro-benzoxazole moiety typically increases the final molecule's LogP by approximately +0.71 units compared to the unsubstituted benzoxazole baseline. This provides a predictable enhancement in membrane permeability without incurring the excessive lipophilicity penalty (+0.86 units) associated with a 6-bromo substitution [1].
| Evidence Dimension | Calculated LogP contribution |
| Target Compound Data | +0.71 LogP units |
| Comparator Or Baseline | Unsubstituted benzoxazole (+0.0 units) and 6-bromo analog (+0.86 units) |
| Quantified Difference | Optimal intermediate lipophilicity (+0.71 vs +0.86) |
| Conditions | In silico LogP modeling (standard physiological pH) |
Allows medicinal chemists to precisely tune membrane permeability while strictly adhering to Lipinski's Rule of Five.
Bifunctional building blocks require strict chemoselectivity to prevent unwanted side reactions. During nucleophilic substitutions at the 2-chloromethyl position, the 6-chloro group of the target compound remains completely intact (>98% recovery). In contrast, utilizing a 6-bromo-2-(chloromethyl)-1,3-benzoxazole analog under identical or subsequent transition-metal catalyzed cascade conditions can result in up to 8% competitive oxidative addition at the halogen site [1].
| Evidence Dimension | Halogen site preservation during 2-position functionalization |
| Target Compound Data | >98% recovery of the 6-chloro group |
| Comparator Or Baseline | 6-bromo analog (up to 8% competitive side reactions) |
| Quantified Difference | Near-total chemoselectivity vs. measurable off-target reactivity |
| Conditions | Standard nucleophilic substitution / mild transition-metal conditions |
Ensures the 2-chloromethyl group can be reacted first without prematurely triggering the aryl halogen site, streamlining multi-step synthesis.
The physical state of a building block significantly impacts its handling and shelf-life. 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is a crystalline solid that remains free-flowing and chemically stable for >6 months at 4°C. Conversely, the unsubstituted 2-(chloromethyl)-1,3-benzoxazole is a low-melting solid/liquid (BP 80°C at 0.1 mmHg) that is highly prone to rapid atmospheric hydrolysis, requiring strict inert-gas handling and specialized storage .
| Evidence Dimension | Physical state and hydrolytic shelf-life |
| Target Compound Data | Crystalline solid, stable >6 months at 4°C |
| Comparator Or Baseline | Unsubstituted analog (Liquid/low-melting, rapid atmospheric hydrolysis) |
| Quantified Difference | Solid-state stability vs. moisture-sensitive liquid handling |
| Conditions | Ambient atmospheric exposure and standard cold storage (4°C) |
Significantly reduces specialized storage costs and minimizes batch-to-batch degradation during procurement and industrial scale-up.
Leveraging its predictable LogP modulation and stable 6-chloro substituent, this compound is ideal for the N-alkylation of piperazines or primary amines in the development of targeted therapeutics, where the benzoxazole core provides essential hydrogen-bonding and lipophilic target interactions[1].
Utilized as a core building block for advanced fluorescent probes and OLED materials. The 6-chloro substituent effectively tunes the emission wavelength and quantum yield of the resulting fluorophore, while the 2-chloromethyl group allows for easy conjugation to biological targeting moieties [2].
Employed in the bulk synthesis of novel herbicides and fungicides. The enhanced hydrolytic stability of the 6-chloro-benzoxazole core under basic and environmental conditions ensures that the final formulated active ingredient maintains its efficacy in field applications [3].